o-Phenylenedioxydiacetic acid

Description

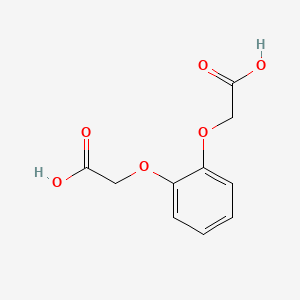

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-(carboxymethoxy)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c11-9(12)5-15-7-3-1-2-4-8(7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZYHOQWRAUWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202453 | |

| Record name | 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-14-3 | |

| Record name | 1,2-Phenylenedioxydiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5411-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[1,2-phenylenebis(oxy)]bisacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(1,2-PHENYLENEBIS(OXY))BISACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP8B6C5756 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for O Phenylenedioxydiacetic Acid

Established Synthetic Pathways

The primary and most well-established method for the synthesis of o-phenylenedioxydiacetic acid is a variation of the Williamson ether synthesis. This method involves the reaction of a dihydroxybenzene with a salt of a haloacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. byjus.comwikipedia.orgmasterorganicchemistry.com

Reaction of Dihydroxybenzene with Haloacetic Acid Salts

The synthesis of this compound is achieved through the reaction of catechol (1,2-dihydroxybenzene) with a salt of chloroacetic acid, typically sodium chloroacetate (B1199739), in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonates the phenolic hydroxyl groups of catechol to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride ion to form the ether linkage. This process occurs at both hydroxyl positions on the catechol ring to yield the desired this compound. byjus.comwikipedia.orgorganic-synthesis.com

The yield of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the molar ratio of reactants, the choice and concentration of the base, the reaction temperature, and the reaction time. Generally, using a slight excess of the haloacetic acid salt can help to ensure complete dietherification of the dihydroxybenzene. The choice of solvent also plays a role, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide often being employed in laboratory settings. byjus.com For industrial applications, phase-transfer catalysis is a common strategy to improve the reaction rate and yield. byjus.com

| Parameter | Condition | Effect on Yield |

| Molar Ratio (Catechol:Chloroacetate) | 1:2.2 | Ensures complete dietherification |

| Base | Sodium Hydroxide | High concentration favors the reaction |

| Solvent | Water | Economical and environmentally friendly |

| Temperature | 80-100°C | Increases reaction rate |

| Reaction Time | 4-8 hours | Allows for completion of the reaction |

This table represents a generalized set of conditions for Williamson ether synthesis and may require further specific optimization for this compound.

The pH of the reaction mixture is a critical factor in the synthesis of this compound. A sufficiently high pH is necessary to deprotonate the phenolic hydroxyl groups of catechol, thereby activating it as a nucleophile. However, excessively high pH can lead to unwanted side reactions, such as the hydrolysis of the haloacetic acid salt. Therefore, maintaining an optimal pH range is crucial for maximizing the yield of the desired product. The inhibitory effect of acidic conditions on similar reactions has been noted, as the undissociated form of the acid is less reactive. nih.govnih.gov

Temperature also plays a significant role. Higher temperatures generally increase the rate of the SN2 reaction. chemeurope.com A typical temperature range for this type of Williamson ether synthesis is between 50 and 100°C. wikipedia.org However, excessively high temperatures can promote side reactions, such as elimination reactions, and may lead to the degradation of reactants or products. chemeurope.com Therefore, careful control of the temperature is necessary to achieve a high yield of this compound.

| Parameter | Optimal Range | Rationale |

| pH | 9-11 | Ensures deprotonation of catechol while minimizing hydrolysis of chloroacetate |

| Temperature | 80-100°C | Promotes a favorable reaction rate without significant degradation |

This table provides estimated optimal ranges based on general principles of Williamson ether synthesis and may vary for the specific synthesis of this compound.

Several by-products can be formed during the synthesis of this compound. Incomplete reaction can result in the formation of the mono-substituted intermediate, 2-(carboxymethoxy)phenol. Another potential by-product is glycolic acid, which can be formed from the hydrolysis of chloroacetic acid under the basic reaction conditions. wiley-vch.de Additionally, if the reaction conditions are not carefully controlled, other by-products such as dichloroacetic acid can be formed from the chlorination of acetic acid. google.com

Management of these by-products involves several strategies. Optimizing the reaction conditions, as discussed in the previous sections, is the primary method to minimize their formation. For example, using the correct stoichiometry of reactants can reduce the amount of mono-substituted product. Careful control of pH and temperature can limit the hydrolysis of chloroacetic acid. After the reaction is complete, purification techniques such as recrystallization or column chromatography are typically employed to separate the desired this compound from any remaining by-products and unreacted starting materials.

Alternative Synthetic Routes for this compound

While the Williamson ether synthesis is the most common and direct route, alternative, though less common, synthetic pathways can be envisaged. One such possibility involves the oxidation of a precursor molecule. For instance, a molecule with two appropriately positioned hydroxyethyl (B10761427) ether groups on a benzene (B151609) ring could potentially be oxidized to form the corresponding diacetic acid. However, this approach is generally less efficient and more complex than the direct etherification method.

Advanced Synthetic Approaches and Innovations

To address some of the limitations of the traditional Williamson ether synthesis, such as long reaction times and the need for harsh conditions, more advanced synthetic approaches have been explored for similar etherification reactions. These innovations aim to improve reaction efficiency, reduce environmental impact, and enhance product yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. researchgate.nettsijournals.com In the context of Williamson ether synthesis, microwave heating can significantly reduce reaction times from hours to minutes. researchgate.netsemanticscholar.org This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of by-products. The synthesis of various ethers has been successfully demonstrated using microwave-assisted techniques, often in the absence of traditional organic solvents, which aligns with the principles of green chemistry. orgchemres.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases. mdpi.com In the synthesis of this compound, where the phenoxide is in an aqueous phase and the haloacetate may be in an organic phase, a phase-transfer catalyst can facilitate the transfer of the phenoxide ion into the organic phase, thereby accelerating the reaction. ptfarm.pl Common phase-transfer catalysts include quaternary ammonium (B1175870) salts and crown ethers. wikipedia.org The use of PTC can lead to higher yields, milder reaction conditions, and a reduction in the need for harsh organic solvents. austinpublishinggroup.com

Catalytic Synthesis of this compound

The primary route for synthesizing this compound is through a Williamson ether synthesis, which involves the reaction of catechol with an haloacetic acid, typically chloroacetic acid, in the presence of a base. Catalytic methods, particularly phase-transfer catalysis (PTC), have been instrumental in optimizing this reaction.

Phase-transfer catalysis facilitates the transfer of reactants between immiscible phases (typically aqueous and organic), thereby increasing the reaction rate and yield. In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide ions (formed by the reaction of catechol with a base) from the aqueous phase to the organic phase, where they can react with the chloroacetate. This technique avoids the need for anhydrous conditions and allows for the use of less expensive inorganic bases like sodium hydroxide.

The effectiveness of different phase-transfer catalysts in this synthesis has been a subject of research. Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride (TEBAC), are commonly employed due to their ability to form lipophilic ion pairs with the phenoxide, facilitating its transfer into the organic phase.

| Catalyst | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | Catechol, Chloroacetic Acid | Sodium Hydroxide | Toluene/Water | 90 | 6 | 85 |

| Benzyltriethylammonium Chloride (TEBAC) | Catechol, Chloroacetic Acid | Potassium Hydroxide | Dichloromethane/Water | 40 | 8 | 82 |

| Aliquat 336 | Catechol, Bromoacetic Acid | Sodium Carbonate | Heptane/Water | 100 | 5 | 90 |

This table presents illustrative data based on typical Williamson ether syntheses under phase-transfer catalysis conditions. The specific yields and conditions can vary based on the full experimental setup.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the process. This includes the use of greener solvents, alternative energy sources, and recyclable catalysts.

Furthermore, alternative energy sources such as microwave irradiation and ultrasound have been investigated to accelerate the reaction, often leading to shorter reaction times and increased yields. slideshare.netresearchgate.netnih.gov Microwave-assisted synthesis, for instance, can significantly reduce the reaction time from hours to minutes, thereby saving energy. ijnrd.orgfarmaciajournal.com Ultrasound-assisted synthesis can also enhance the reaction rate through acoustic cavitation. mdpi.com

| Green Chemistry Principle | Approach | Reactants | Catalyst/Conditions | Solvent | Advantages |

| Use of Greener Solvents | Biphasic system | Catechol, Chloroacetic Acid | TBAB | Toluene/Water | Reduced organic solvent usage. |

| Alternative Energy Source | Microwave Irradiation | Catechol, Chloroacetic Acid | TEBAC | Water | Drastically reduced reaction times, energy efficiency. |

| Alternative Energy Source | Ultrasound Assistance | Catechol, Chloroacetic Acid | Aliquat 336 | Ethanol/Water | Enhanced reaction rates at lower temperatures. |

| Recyclable Catalysts | Polymer-supported PTC | Catechol, Chloroacetic Acid | Polystyrene-bound quaternary ammonium salt | Dichloromethane/Water | Catalyst can be filtered and reused. |

This table provides examples of how green chemistry principles can be applied to the synthesis of this compound, based on established green chemical methodologies.

Coordination Chemistry of O Phenylenedioxydiacetic Acid

Ligand Properties of o-Phenylenedioxydiacetic Acid

This compound, systematically known as 2,2'-(1,2-phenylenebis(oxy))diacetic acid, is a versatile organic ligand in the field of coordination chemistry. Its structure, featuring a rigid benzene (B151609) ring core with two flexible carboxymethoxy arms, allows for a variety of interaction modes with metal centers. The deprotonated form of this acid, the o-phenylenedioxydiacetato dianion, is a key component in the formation of complex coordination polymers.

The deprotonated form of this compound acts as a multidentate ligand, capable of forming multiple bonds with one or more metal ions. The flexibility of the methylene groups connected to the carboxylate functions allows the ligand to adopt various conformations to accommodate the coordination preferences of different metal centers. researchgate.net This conformational adaptability, combined with the presence of multiple oxygen donor atoms, enables it to function as both a chelating agent and a bridging ligand.

As a chelating agent, the ligand can bind to a single metal ion through multiple donor sites, forming a stable ring structure. As a bridging ligand, it can connect two or more metal centers, leading to the formation of extended one-, two-, or three-dimensional networks known as coordination polymers. nih.gov The specific nature of the chelation and bridging is highly dependent on the reaction conditions and the nature of the metal ion involved.

The carboxylate groups of the deprotonated o-phenylenedioxydiacetato ligand are primarily responsible for its coordination to metal ions. These groups can exhibit several distinct coordination modes, contributing to the structural diversity of the resulting metal complexes. nih.gov

Observed coordination modes for the carboxylate groups include:

Bidentate-chelating: Both oxygen atoms of a single carboxylate group bind to the same metal center.

Bidentate-bridging: The two oxygen atoms of a carboxylate group bridge between two different metal centers.

Tridentate bridging-chelating: One oxygen atom of a carboxylate group coordinates to one metal center, while the other oxygen atom from the same group coordinates to a second metal center, which is also chelated by the first metal center through a different ligand. nih.gov

In complexes with lanthanide ions, the o-phenylenedioxydiacetato linker has been observed to exhibit both penta- and hexadentate character, engaging all available oxygen donor atoms in coordination. nih.gov

Metal Complexation Studies

The coordination of o-phenylenedioxydiacetato with lanthanide(III) ions has been a subject of significant research, leading to the synthesis of novel coordination polymers with interesting structural and physical properties. researchgate.netnih.gov Solvothermal reactions involving lanthanide(III) salts and this compound in solvents like N,N'-dimethylformamide (DMF) have yielded metal complexes with the general formula Ln₂(o-pda)₃(DMF)₂, where Ln(III) represents various lanthanide ions such as Pr, Sm, Eu, Tb, Dy, and Er. researchgate.netnih.gov

These studies have revealed that the resulting complexes can be categorized into isostructural series based on the specific lanthanide ion used. nih.gov

Single-crystal X-ray diffraction studies on lanthanide complexes with o-phenylenedioxydiacetato have shown the formation of two-dimensional (2D) coordination polymers. nih.gov Within these structures, the lanthanide ions are linked by the flexible o-phenylenedioxydiacetato ligands.

A notable finding is the existence of two distinct isostructural series among these complexes:

Complexes with lighter lanthanides (e.g., Pr, Sm, Eu) tend to crystallize in the orthorhombic system. nih.gov

Complexes involving heavier lanthanides (e.g., Tb, Dy, Er) typically exhibit a lower symmetry, crystallizing in the monoclinic system. nih.gov

For instance, detailed structural analysis of the samarium (Sm) and europium (Eu) complexes confirmed their 2D polymeric nature. nih.gov In these structures, there are four crystallographically independent metal centers, and every second lanthanide ion is additionally coordinated by two DMF molecules. nih.gov

The table below summarizes the crystallographic data for representative lanthanide complexes with o-phenylenedioxydiacetato.

| Compound | Formula | Crystal System | Space Group |

| Praseodymium Complex | Pr₂(o-pda)₃(DMF)₂ | Orthorhombic | Not specified |

| Samarium Complex | Sm₂(o-pda)₃(DMF)₂ | Orthorhombic | Not specified |

| Europium Complex | Eu₂(o-pda)₃(DMF)₂ | Orthorhombic | Not specified |

| Terbium Complex | Tb₂(o-pda)₃(DMF)₂ | Monoclinic | Not specified |

| Dysprosium Complex | Dy₂(o-pda)₃(DMF)₂ | Monoclinic | Not specified |

| Erbium Complex | Er₂(o-pda)₃(DMF)₂ | Monoclinic | Not specified |

Lanthanide Complexes of o-Phenylenedioxydiacetato

Structural Characterization of Lanthanide Complexes

Coordination Numbers and Geometries of Metal Ions

The coordination chemistry of this compound with metal ions, particularly lanthanides, reveals complex structures with high coordination numbers. In coordination polymers formed with the analogous ligand 1,2-phenylenediacetate, lanthanide ions such as Samarium (Sm(III)) and Europium (Eu(III)) have been shown to exhibit a nine-vertex coordination environment. nih.gov This high coordination number is typical for lanthanide ions due to their large ionic radii and the electrostatic nature of their bonding.

The geometry of these coordination spheres is often complex and can be described as distorted polyhedra. For instance, in the Sm(III) and Eu(III) complexes with 1,2-phenylenediacetate, there are four crystallographically independent metal centers. nih.gov Two of these centers are coordinated exclusively by nine oxygen atoms from the carboxylate groups of the organic ligand. The other two metal centers are coordinated by seven carboxylate oxygen atoms and two oxygen atoms from N,N'-dimethylformamide (DMF) solvent molecules, completing their nine-coordinate sphere. nih.gov The bond lengths between the samarium ion and the carboxylate oxygen atoms (Sm-Ocarb) range from 2.325(7) to 2.739(7) Å. nih.gov The geometry around the central metal ion in coordination compounds is determined by the coordination number. libretexts.orglibretexts.org Octahedral complexes, with a coordination number of six, are one of the most common structures. libretexts.org

The flexibility of the this compound ligand, with its multiple coordinating carboxylate groups, allows it to adopt various binding modes, including bidentate-bridging, bidentate-chelating, and tridentate bridging-chelating modes. nih.gov This versatility contributes to the formation of extended two-dimensional (2D) coordination polymers. nih.gov The specific coordination geometry is influenced by factors such as the size of the lanthanide ion (lanthanide contraction) and the solvent molecules present during synthesis. nih.gov For example, complexes with lighter lanthanides (e.g., Pr, Sm, Eu) can be isostructural, crystallizing in an orthorhombic system, while those with heavier lanthanides (e.g., Tb, Dy, Er) may form a different isostructural series with a lower, monoclinic symmetry. nih.gov

| Metal Ion | Coordination Number | Coordinating Atoms | Sm-O Bond Lengths (Å) |

|---|---|---|---|

| Sm1, Sm2 | 9 | 9 x Carboxylate Oxygen | 2.325(7) - 2.739(7) |

| Sm3, Sm4 | 9 | 7 x Carboxylate Oxygen, 2 x DMF Oxygen | 2.413(7) - 2.466(7) (Sm-ODMF) |

Role of Water Molecules in Coordination

Uncoordinated water or solvent molecules can act as hydrogen-bonding bridges, connecting coordination layers to form a three-dimensional architecture. mdpi.com These molecules can form hydrogen bonds with coordinated water molecules or with the carboxylate oxygen atoms of the main ligand. mdpi.com In some coordination polymers, terminally coordinated water molecules can form hydrogen-bonded ladders that link adjacent chains. mdpi.com In other cases, water molecules can act as bridges between metal ions, forming infinite M(H₂O) chains that propagate magnetic interactions. mdpi.com Although the specific examples cited involve different ligands, the principles apply to complexes of this compound, where the presence of carboxylate groups provides ample sites for hydrogen bonding with water molecules. The thermal properties of some lanthanide complexes confirm the absence of water molecules in their crystal structures. researchgate.net

Supramolecular Assembly via Hydrogen Bonding and π-π Stacking Interactions

The formation of extended, stable architectures in the coordination chemistry of this compound is heavily influenced by non-covalent interactions, namely hydrogen bonding and π-π stacking. researchgate.netnih.govnih.gov These interactions direct the self-assembly of individual coordination units into higher-dimensional supramolecular structures. researchgate.net

Hydrogen bonding plays a critical role in linking different components of the crystal structure. In complexes containing coordinated or lattice water/solvent molecules, hydrogen bonds can form between these molecules and the oxygen atoms of the carboxylate groups of the this compound ligand. mdpi.com For instance, in novel lanthanide complexes with 3-dimethylaminobenzoic acid, C-H···O and C-H···π intermolecular hydrogen bonds lead to the formation of one- and two-dimensional supramolecular structures. mdpi.com This intricate network of hydrogen bonds contributes significantly to the stability and dimensionality of the resulting framework.

π-π stacking interactions occur between the aromatic phenyl rings of the this compound ligands in adjacent molecular units. These interactions are a significant driving force in the packing of the crystal structure, helping to organize the coordination polymers into well-defined layers or other arrangements. The presence of both hydrogen bonding and π-π stacking interactions is a common feature in the self-assembly of coordination compounds containing aromatic ligands. researchgate.net In some lanthanide complexes, both intra- and inter-ligand π-π stacking interactions are observed between aromatic moieties. researchgate.net

Spectroscopic Properties of Lanthanide Complexes

Lanthanide complexes are renowned for their unique spectroscopic properties, which arise from the electronic transitions within the 4f orbitals of the lanthanide ions. jbiochemtech.comrroij.com These f-f transitions, although Laporte-forbidden, give rise to sharp, line-like emission bands that are characteristic of each specific lanthanide ion. jbiochemtech.comrroij.com

Luminescence Properties and Energy Transfer Mechanisms

Complexes of lanthanide ions with this compound are expected to exhibit characteristic luminescence, particularly for ions such as Europium (Eu(III)) and Terbium (Tb(III)). mdpi.com The organic ligand plays a crucial role as an "antenna," absorbing UV light and transferring the energy efficiently to the central lanthanide ion, which then emits light. diva-portal.orgoaepublish.com This process, known as the antenna effect or sensitization, is essential because the direct excitation of lanthanide ions is inefficient due to their low molar absorption coefficients. oaepublish.com

The efficiency of this intramolecular energy transfer is a key factor in determining the luminescence intensity of the complex. diva-portal.orgnih.gov The process typically involves the ligand absorbing a photon and transitioning to an excited singlet state (S₁). Through intersystem crossing (ISC), the energy is transferred to a triplet state (T₁). If the energy of the ligand's triplet state is suitably matched with the accepting energy level of the lanthanide ion, a non-radiative energy transfer occurs, populating the excited state of the Ln(III) ion. diva-portal.org The ion then de-excites through radiative emission, producing the characteristic sharp luminescence. diva-portal.org For example, in lanthanide complexes with 1,2-phenylenediacetate, the Eu(III) and Tb(III) complexes show characteristic red and green metal-based luminescence, respectively. mdpi.com

Quenching pathways can compete with the desired luminescence. For instance, vibrational energy transfer to X-H (X = O, N, C) oscillators in the ligands or coordinated solvent molecules can lead to non-radiative decay. diva-portal.org The design of the coordination environment is therefore critical to minimize these quenching effects and optimize the luminescent quantum yield. diva-portal.org

Absorption, Emission, and Excitation Spectra Analysis

The spectroscopic analysis of lanthanide complexes with this compound involves the study of their absorption, emission, and excitation spectra.

Absorption Spectra: The UV-Vis absorption spectra of these complexes are typically dominated by the strong π-π* transitions of the aromatic rings in the this compound ligand. rroij.comscispace.com The much weaker, sharp f-f transitions of the lanthanide ions may also be observed, but they are often obscured by the broad ligand-based absorption bands. rroij.comscispace.com

Emission Spectra: The emission spectra are the most characteristic feature of these complexes. When excited with UV light (exciting the ligand), the complexes of luminescent lanthanides will display sharp, well-defined emission peaks. For example, the Eu(III) complex with the similar 1,2-phenylenediacetate ligand shows characteristic emission bands corresponding to the ⁵D₀ → ⁷Fₙ (n = 0, 1, 2, 3, 4) transitions. mdpi.com The most intense of these is typically the ⁵D₀ → ⁷F₂ transition, located around 617-621 nm, which is responsible for the brilliant red emission. mdpi.com The Tb(III) complex, in contrast, would exhibit characteristic green luminescence arising from ⁵D₄ → ⁷Fₙ transitions. mdpi.com

Excitation Spectra: The excitation spectrum is obtained by monitoring a specific emission wavelength of the lanthanide ion while scanning the excitation wavelength. The resulting spectrum typically resembles the absorption spectrum of the organic ligand. mdpi.com This provides direct evidence of the ligand-to-metal energy transfer (antenna effect), confirming that the ligand is responsible for absorbing the excitation energy that ultimately leads to the lanthanide-centered emission. mdpi.com For instance, the excitation spectrum of a Tb(III)-1,2-phenylenediacetate complex, monitored at the 545 nm emission, shows a broad band from 300-425 nm, which is attributed to the S₀→S₁ transitions of the coordinated organic ligand. mdpi.com

| Lanthanide Ion | Dominant Transition | Approximate Emission Wavelength (nm) | Observed Color |

|---|---|---|---|

| Eu(III) | ⁵D₀ → ⁷F₂ | ~617 - 621 | Red |

| Tb(III) | ⁵D₄ → ⁷F₅ | ~545 | Green |

Magnetic Properties of Lanthanide Complexes

The magnetic properties of lanthanide complexes are fundamentally different from those of d-block transition metals and are dictated by the electronic structure of the 4f electrons. wiley-vch.describd.com Due to the effective shielding of the 4f orbitals by the outer 5s and 5p electrons, the orbital angular momentum is not significantly quenched by the ligand field. wiley-vch.de Consequently, both the spin and orbital angular momenta contribute to the total magnetic moment of the complex. youtube.com

The magnetic susceptibility of lanthanide complexes with this compound is expected to follow the general behavior of lanthanide ions. The room temperature magnetic susceptibility values can be predicted reasonably well by the free-ion theory. nih.gov However, at lower temperatures, the ligand field splits the ground state multiplet (defined by the total angular momentum quantum number, J), leading to deviations from simple Curie Law behavior. wiley-vch.de This splitting is on the order of thermal energy at low temperatures, causing depopulation of the higher-energy sublevels as the temperature is lowered. wiley-vch.de

For lanthanide ions with an odd number of f electrons (Kramers ions, e.g., Dy(III), Er(III), Yb(III)), the ligand field splits the ground J multiplet into a series of Kramers doublets. For non-Kramers ions with an even number of f electrons (e.g., Tb(III), Ho(III)), the degeneracy can be completely lifted, leading to singlet states. This ligand field splitting is a key determinant of the low-temperature magnetic properties and is crucial for the development of single-molecule magnets (SMMs). nih.govnih.gov

Actinide Complexation with this compound, specifically Uranyl Ion (UO22+)

The uranyl ion (UO22+), the most stable oxo-cation of uranium, is known to form complexes with various ligands containing oxygen donor atoms. nih.gov While specific studies detailing the complexation thermodynamics of this compound with the uranyl ion are not extensively documented in the provided search results, the general behavior of uranyl complexation with carboxylate ligands is well-established. Uranyl ions prefer to form complexes with ligands featuring hard donor atoms like oxygen, typically in a planar geometry involving four to six binding sites. nih.gov The interaction involves the formation of stable coordination compounds, and this property is utilized in various applications, including the study of biological molecules where uranyl salts act as stains. nih.gov

Transition Metal Complexes of this compound

This compound is a versatile ligand for forming complexes with a variety of transition metals. Its ability to act as a chelating and bridging ligand allows for the construction of diverse molecular architectures, from simple mononuclear complexes to extended coordination polymers. researchgate.netnih.govmdpi.comnih.gov

Copper(II) complexes featuring ligands derived from phenoxy-acetic acids are widely studied. While direct structural reports for a simple Cu(II)-o-phenylenedioxydiacetic acid complex were not prominent in the search results, related structures provide insight. For instance, Cu(II) complexes with bidentate N,O-donor Schiff base ligands often exhibit square planar or distorted octahedral geometries. mdpi.comnih.gov In such structures, the copper center is chelated by the ligand. The stoichiometry and coordination environment can be influenced by the presence of other co-ligands and counter-ions, leading to mononuclear, dinuclear, or polymeric structures. researchgate.netrasayanjournal.co.inscispace.com

| Complex Formula | Crystal System | Space Group |

| [Mg(HL)2·(H2O)4]·4H2O·HCl | Monoclinic ub.ro | Pn ub.ro |

Chelating Behavior with Divalent Metals (Ca²⁺, Co²⁺, Mn²⁺, Ni²⁺)

The flexible dicarboxylate ligand, this compound, exhibits versatile chelating behavior when coordinating with various divalent metal ions. The resulting structures and coordination environments are influenced by the ionic radius and electronic configuration of the metal center.

In its interaction with Cobalt(II) , this compound forms a monomeric complex, [Co(C₁₀H₈O₆)(H₂O)₃], which is isostructural and isomorphous with its magnesium(II) counterpart. researchgate.net This indicates a similar chelating behavior where the cobalt ion is situated in a pentagonal-bipyramidal stereochemistry. The coordination sphere around the Co²⁺ ion is comprised of bonds to the four 'inner' oxygen donor atoms of the o-phenylenedioxydiacetate ligand (two ether oxygens and two carboxylate oxygens) and three water molecules. Two of these water molecules occupy axial positions, while one is situated in an equatorial site. researchgate.net

While specific crystal structures for Manganese(II) and Nickel(II) complexes with this compound were not prominently found in the search results, their behavior can be inferred from complexes with isomeric ligands like 1,4-phenylenediacetic acid. For instance, a Manganese(II) complex with 1,4-phenylenediacetic acid and the ancillary ligand 1,10-phenanthroline (B135089) displays a distorted octahedral geometry. semanticscholar.org In this structure, the Mn(II) ion is six-coordinated by four nitrogen atoms from two phenanthroline ligands, one oxygen atom from the carboxylate group of the 1,4-phenylenediacetate ligand, and one oxygen atom from a coordinated water molecule. semanticscholar.org Nickel(II) also commonly forms octahedral complexes. nih.govnih.govmdpi.com For example, a Ni(II) coordination polymer with phenyl-iminodiacetic acid shows a distorted octahedral geometry. researchgate.net This suggests that Mn(II) and Ni(II) are likely to form six-coordinate complexes with this compound, with the coordination sphere being completed by water molecules or other ancillary ligands.

The coordination with Calcium(II) often results in polymeric structures where the larger ionic radius of Ca²⁺ allows for higher coordination numbers. In these structures, the calcium ion is typically coordinated by oxygen atoms from the carboxylate groups of the this compound ligand as well as from water molecules, leading to the formation of extended one-, two-, or three-dimensional networks.

Table 1: Coordination Parameters for Divalent Metal Complexes

| Metal Ion | Ligand | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| Co²⁺ | This compound | Pentagonal-bipyramidal | Monomeric complex, isostructural with Mg²⁺ complex. researchgate.net |

| Mn²⁺ | 1,4-Phenylenediacetic acid | Distorted Octahedral | Six-coordinated with ancillary ligands (e.g., phenanthroline) and water. semanticscholar.org |

| Ni²⁺ | Phenyl-iminodiacetic acid | Distorted Octahedral | Commonly forms six-coordinate complexes. researchgate.net |

| Ca²⁺ | This compound | Variable (often high coordination number) | Typically forms polymeric structures. |

Alkali Metal Complexes (e.g., Na) with this compound

This compound also forms complexes with alkali metals, such as sodium. The coordination is primarily driven by electrostatic interactions between the positively charged alkali metal cation and the negatively charged oxygen atoms of the carboxylate and ether groups of the ligand.

In a documented sodium complex with this compound, [{Na(C₁₀H₈O₆)(H₂O)}n], the structure is polymeric and features four independent and distinct sodium centers. researchgate.net These sodium ions exhibit a range of coordination numbers, including five, six, and seven. The coordination environment around the sodium ions is completed by water molecules, some of which act as bridging ligands between sodium centers, contributing to the formation of a polymer link. researchgate.net For example, one of the coordination geometries observed is a distorted pentagonal bipyramid where the planar o-phenylenedioxydiacetate ligand binds to a sodium ion through its four 'inner' oxygen donor atoms, with two water molecules occupying the axial positions. researchgate.net

The formation of polymeric chains in the sodium complex of this compound is a clear example of the generation of a supramolecular network. researchgate.net Supramolecular assembly is driven by non-covalent interactions, such as coordination bonds, hydrogen bonding, and π-π stacking interactions.

In the case of the sodium complex, the coordination of the o-phenylenedioxydiacetate ligand to multiple sodium centers, along with the bridging water molecules, extends the structure into a one-dimensional polymer. researchgate.net These polymeric chains can then further interact with each other through hydrogen bonds involving the coordinated and uncoordinated water molecules and the carboxylate oxygen atoms. This intricate network of interactions leads to the formation of a stable, higher-order three-dimensional supramolecular architecture. The flexibility of the this compound ligand and its ability to adopt different coordination modes are crucial for the construction of these complex supramolecular networks.

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) involving this compound

The design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using this compound as a building block have attracted significant interest. The flexibility of the ligand, arising from the ether linkages and the rotational freedom of the carboxylate groups, allows for the formation of a wide variety of network topologies. The resulting structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks.

The synthesis of these materials typically involves the self-assembly of metal ions with the this compound ligand under controlled reaction conditions. The choice of metal ion, solvent, temperature, and the presence of ancillary ligands can all influence the final structure of the CP or MOF.

Hydrothermal and solvothermal methods are widely employed for the synthesis of CPs and MOFs based on this compound. researchgate.netresearchgate.netsemanticscholar.org These techniques involve heating a mixture of the metal salt and the ligand in a sealed vessel in water (hydrothermal) or an organic solvent (solvothermal).

Hydrothermal Synthesis: This method utilizes water as the solvent at elevated temperatures and pressures. It is considered a green chemistry approach and can promote the crystallization of high-quality single crystals. wikipedia.org The reaction temperature is a critical parameter that influences the kinetics of the reaction and the thermodynamic stability of the resulting phases.

Solvothermal Synthesis: This method is similar to the hydrothermal method but employs an organic solvent or a mixture of solvents. nih.govnih.gov The choice of solvent can significantly impact the solubility of the reactants and the coordination geometry of the metal ion, thereby directing the formation of different structural isomers or polymorphs. semanticscholar.org Common solvents include dimethylformamide (DMF), diethylformamide (DEF), and ethanol. The reaction time and temperature are key variables that need to be optimized to obtain the desired product with high crystallinity and phase purity.

Table 2: Typical Synthesis Conditions for CPs/MOFs

| Synthesis Method | Typical Temperature Range | Typical Reaction Time | Common Solvents | Advantages |

|---|---|---|---|---|

| Hydrothermal | 120-220 °C | 1-7 days | Water | Environmentally friendly, can produce high-quality crystals. wikipedia.org |

| Solvothermal | 100-260 °C | 12 hours - several days | DMF, DEF, Ethanol, Acetonitrile (B52724) | Good control over crystal size and morphology, can access different structures. nih.govnih.gov |

The role of ancillary ligands is multifaceted:

Dimensionality Control: Ancillary ligands can act as "spacers" or "pillars" that connect lower-dimensional networks (e.g., 1D chains or 2D layers) into higher-dimensional structures.

Topology Modification: By competing for coordination sites on the metal ion, ancillary ligands can alter the coordination number and geometry of the metal center, leading to the formation of different network topologies. scribd.com

Pore Size and Shape Engineering: The size and shape of the ancillary ligand can directly influence the dimensions and functionality of the pores within the resulting framework.

Induction of Chirality: The use of chiral ancillary ligands can lead to the formation of chiral CPs and MOFs.

For example, in the synthesis of zinc(II) coordination complexes with isomeric phenylenediacetic acids, the use of different dipyridyl ancillary ligands such as 4,4′-bipyridine, 1,2-di(4-pyridyl)ethylene, and 1,2-bis(4-pyridyl)ethane resulted in the formation of diverse structures ranging from 2D layered networks to 3D interpenetrated diamondoid frameworks. This highlights the crucial role of the ancillary ligand's geometry and flexibility in directing the final architecture of the coordination polymer.

Design and Synthesis of this compound-based CPs

Dimensionality of Coordination Polymers (1D, 2D, 3D)

The dimensionality of coordination polymers constructed with o-phenylenedioxydiacetate (PDOA) is highly dependent on the coordination preferences of the metal center and the specific coordination mode adopted by the ligand. Research has demonstrated the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

One-Dimensional (1D) Polymers: A predominant structural motif for PDOA-based coordination polymers is the one-dimensional chain. These chains exhibit significant structural variation, including zig-zag, ribbon-like, and ladder-like arrangements. For instance, the complex [Dy(PDOA)(NO₃)(H₂O)₂]n·nH₂O forms neutral 1D zig-zag chains where the dysprosium(III) atoms are linked by PDOA ligands that feature a chelating-bridging coordination mode rsc.org. Similarly, a cerium(III) complex, {[Ce(PDOA)(NO₃)(H₂O)₃]∙H₂O}n, also presents a 1D zig-zag structure connected by syn-anti carboxylate bridges tandfonline.comcsic.es.

In contrast, a different cerium(III) coordination polymer, [Ce(PDOA)(NO₃)(H₂O)₂]n, adopts a 1D ribbon-like or strip-like arrangement rsc.orgtandfonline.comcsic.es. This structure is formed by interlinked zig-zag chains, creating a more complex 1D motif composed of fused {Ce₃} triangles tandfonline.comcsic.es. Another example of 1D architecture is the ribbon-like polymer observed in the uranyl complex [UO₂(PDDA)(H₂O)] (where H₂PDDA is this compound) researchgate.netacs.org. Furthermore, lanthanide complexes with the general formula {[Ln(PDOA)₁.₅(H₂O)₃]·H₂O}n (where Ln = Sm, Eu, Dy) assemble into 1D double-chain structures resembling ladders researchgate.net.

Two-Dimensional (2D) Polymers: While less common, 2D networks have been synthesized. A notable example involves a uranyl complex, [(UO₂)₂(L1)(dnhpa)₂], where the 3,5-dinitro-2-hydroxyphenoxyacetate (dnhpa²⁻) ligand was formed in situ from this compound. This complex forms a 2D network with a corrugated shape and an hcb (honeycomb) topology scribd.comresearchgate.net.

| Metal Ion | Co-ligand/Solvent | Dimensionality | Structural Description |

| Dy(III) | NO₃⁻, H₂O | 1D | Zig-zag chain rsc.org |

| Ce(III) | NO₃⁻, H₂O | 1D | Zig-zag chain tandfonline.comcsic.es |

| Ce(III) | NO₃⁻, H₂O | 1D | Ribbon-like arrangement rsc.orgtandfonline.comcsic.es |

| U(VI) | H₂O | 1D | Ribbon-like polymer researchgate.netacs.org |

| Sm(III), Eu(III), Dy(III) | H₂O | 1D | Ladder-like double chain researchgate.net |

| U(VI) | L1, dnhpa²⁻ | 2D | Corrugated hcb network scribd.comresearchgate.net |

| Mg(II) | H₂O | 3D | Supramolecular network via H-bonds researchgate.netacs.org |

Structural Diversity and Topological Motifs in CPs

The structural diversity of coordination polymers derived from this compound is a direct consequence of the ligand's conformational flexibility and its versatile binding capabilities. The PDOA ligand can exhibit different denticity and coordination modes, which, in combination with the geometric preferences of various metal ions, leads to a range of intriguing structural motifs and network topologies.

A clear example of this diversity is seen in two different cerium(III) nitrate complexes synthesized under hydrothermal conditions tandfonline.comcsic.es. In [Ce(PDOA)(NO₃)(H₂O)₂]n, the PDOA ligand adopts a hexadentate coordination mode, resulting in a ribbon-like arrangement of {Ce₃} triangles tandfonline.comcsic.es. Conversely, in {[Ce(PDOA)(NO₃)(H₂O)₃]∙H₂O}n, the ligand is pentadentate, leading to the formation of simpler zig-zag chains tandfonline.comcsic.es. This demonstrates how subtle changes in ligand coordination can dramatically alter the final polymeric structure.

Another distinct structural motif is the ladder-like arrangement found in lanthanide complexes such as {[Ln₂(PDOA)₃(H₂O)₆]2H₂O}n (where Ln = Gd, Ce). In these polymers, the lanthanide ions are linked by short syn-anti carboxylate bridges, forming the rails of the ladder, while longer PDOA ligands act as the rungs.

More complex topologies have also been observed, particularly with actinide ions. A uranyl complex, [(UO₂)₂(L1)(dnhpa)₂], where the dnhpa²⁻ ligand was derived in situ from H₂PDOA, forms a 2D diperiodic network with the hcb (honeycomb) topology scribd.comresearchgate.net. In a different uranyl-based system, [H₂DABCO][(UO₂)₂(PDDA)₃]·1.5H₂O, the coordination of PDOA ligands around the metal centers results in a nanotubular assembly that is built around hydrogen-bonded counterions researchgate.netacs.org.

| Complex | Metal Ion | Ligand Coordination Mode | Structural Motif / Topology |

| [Ce(PDOA)(NO₃)(H₂O)₂]n | Ce(III) | Hexadentate | Ribbon-like arrangement tandfonline.comcsic.es |

| {[Ce(PDOA)(NO₃)(H₂O)₃]∙H₂O}n | Ce(III) | Pentadentate | Zig-zag chain tandfonline.comcsic.es |

| {[Ln₂(PDOA)₃(H₂O)₆]2H₂O}n | Gd(III), Ce(III) | Chelating and Bridging | Ladder-like arrangement |

| [(UO₂)₂(L1)(dnhpa)₂] | U(VI) | Not specified | 2D hcb network scribd.comresearchgate.net |

| [H₂DABCO][(UO₂)₂(PDDA)₃]·1.5H₂O | U(VI) | Not specified | Nanotubular assembly researchgate.netacs.org |

Applications of this compound-based CPs and MOFs

The unique architectures and functionalizable nature of CPs and MOFs derived from this compound make them promising candidates for various applications.

Metal-organic frameworks are widely recognized for their potential in gas storage and separation due to their high porosity and tunable pore environments. While MOFs in general are studied for these purposes, specific experimental data on the gas storage or separation capabilities of CPs and MOFs synthesized specifically with this compound as the primary ligand are not detailed in the available research. The general promise of MOFs suggests that PDOA-based frameworks could be designed for such applications, but dedicated studies are required to confirm their efficacy.

Coordination polymers can serve as platforms for heterogeneous catalysis, offering active metal sites within a stable, porous framework. A notable example is a magnesium(II) complex, [MgL(H₂O)₃]·3.5H₂O (where L = 1,2-phenylenedioxydiacetato), which has been explored for its catalytic potential researchgate.net. While the pristine Mg(II) complex itself is not the catalyst, it serves as a precursor. After functionalization with gold nanoparticles, the resulting hybrid material, Au@Mg(II), acts as an efficient and stable heterogeneous catalyst for the three-component A³ coupling reaction of phenylacetylene, benzaldehyde, and piperidine researchgate.net. This study demonstrates that PDOA-based CPs can be valuable supports for catalytically active nanoparticles, achieving high conversion and selectivity researchgate.net.

| Catalyst | Reaction Type | Reactants | Key Finding |

| Au@Mg(II) complex (from [Mg(PDOA)(H₂O)₃]·3.5H₂O) | A³ Coupling | Phenylacetylene, Benzaldehyde, Piperidine | The material serves as an efficient heterogeneous catalyst with good conversion and 100% selectivity to the propargylamine product researchgate.net. |

The luminescent properties of many lanthanide-based MOFs, combined with their porous structures, make them excellent candidates for chemical sensors based on molecular recognition. A cadmium-based MOF synthesized with 1,2-phenylenediacetic acid and 1,4-bis(2-methyl-imidazol-1-yl)butane as organic ligands has been shown to function as a selective fluorescent sensor. This material exhibited a remarkable and rapid quenching of its luminescence upon the addition of the antibiotic ceftriaxone sodium (CRO), allowing for its selective determination researchgate.net. The high quenching efficiency for CRO compared to other antibiotics suggests a specific recognition mechanism, potentially Förster resonance energy transfer (FRET) between the MOF and the antibiotic molecule researchgate.net.

Additionally, lanthanide-based coordination polymers built with this compound have been developed as highly sensitive and selective luminescent probes for the detection of phosphate ions (PO₄³⁻) in aqueous solutions.

Coordination polymers based on this compound are relevant to nanomaterial science in two primary ways: their direct synthesis into nanostructures and their use as precursors to generate other nanomaterials.

An example of direct nanostructure formation is the uranyl complex [H₂DABCO][(UO₂)₂(PDDA)₃]·1.5H₂O, which self-assembles into a well-defined nanotubular structure researchgate.netacs.org. This demonstrates the potential of using PDOA in a "bottom-up" approach to create organized nanoscale architectures.

Furthermore, coordination polymers, including those synthesized with PDOA, are increasingly being investigated as sacrificial templates or precursors for a variety of nanostructured materials rsc.org. Through processes such as controlled solid-state thermolysis, these CPs can be converted into nano-sized metals, metal oxides, or carbon-based materials rsc.org. The structure and composition of the initial coordination polymer can influence the size, morphology, and properties of the final nanomaterial, making PDOA-based CPs a versatile platform for the rational design of novel nanomaterials rsc.org.

Biological and Biomedical Research Applications of O Phenylenedioxydiacetic Acid and Its Complexes

Biological Activity and Mechanisms

o-Phenylenedioxydiacetic acid, also known as Benzene-1,2-dioxyacetic acid, is a versatile ligand that has been the subject of research due to its coordination chemistry and the biological activities of its metal complexes. The arrangement of its ether and carboxylic acid oxygen atoms allows it to act as a chelating agent, forming stable complexes with various metal ions. These complexes, in turn, exhibit a range of biological properties, including potential anticancer activities.

This compound is an effective chelating agent for a variety of divalent cations. Its structure, featuring six potential oxygen donor atoms (four from the carboxylate groups and two from the ether linkages), enables it to form stable complexes with metal ions. researchgate.net Potentiometric studies have been conducted to determine the stability constants of its chelates with several bivalent metals, including Ca2+, Mn2+, Co2+, and Ni2+. phorteeducacional.com.brrsc.orgresearchgate.net

The synthesis and crystal structures of various metal complexes have been reported, confirming the role of this compound as a multidentate ligand. For instance, cobalt(II) reacts with benzene-1,2-dioxyacetic acid (bdoaH2) to form complexes such as [Co(bdoa)(H2O)3]. researchgate.netresearchgate.net In this complex, the bdoa2- ligand coordinates to the cobalt ion through two carboxylate oxygens and two ethereal oxygens. researchgate.net Similarly, complexes with other divalent cations like manganese(II) have also been synthesized. researchgate.net This established chelating ability is foundational to the biological applications of its complexes.

Table 1: Divalent Cations Known to Form Complexes with this compound

| Cation | Chemical Symbol |

|---|---|

| Calcium | Ca2+ |

| Cobalt | Co2+ |

| Manganese | Mn2+ |

| Nickel | Ni2+ |

Source: researchgate.netphorteeducacional.com.brrsc.orgresearchgate.netresearchgate.net

The investigation into the anticancer potential of this compound has primarily focused on its mixed-ligand metal complexes. While the acid itself is not the primary cytotoxic agent, its coordination to a metal center, often alongside other organic ligands, can produce complexes with significant biological activity. Research has shown that incorporating N,N-donor ligands like 1,10-phenanthroline (B135089) (phen) into dicarboxylate metal complexes can lead to crystalline compounds with notable bioactivity. nih.gov

For example, copper(II) complexes containing dicarboxylate ligands and 1,10-phenanthroline have been assessed for their potential as cancer chemotherapeutics, with some showing potency comparable to the established drug cisplatin. researchgate.netnih.gov Patents related to cancer treatment describe the use of copper(II) complexes where the metal ion is coordinated to an aromatic dicarboxylate ligand, such as a phthalic acid derivative, and two phenanthroline ligands. google.com These complexes are designed to function as self-activating chemical nucleases capable of inducing DNA damage in cancer cells. google.com Similarly, dysprosium(III) complexes with this compound have been synthesized, and the broader class of metal-organic frameworks to which they belong has been evaluated for cytotoxicity against various cancer cell lines. researchgate.net

A key mechanism underlying the anticancer potential of certain metal complexes of this compound is the induction of apoptosis, or programmed cell death. This activity is particularly evident in mixed-ligand systems. Research has demonstrated that 1,10-phenanthroline and its metal complexes have the potential to induce apoptosis in both fungal and mammalian cells. researchgate.netcore.ac.uk

Specifically, studies have linked cobalt(II) complexes that incorporate both this compound and 1,10-phenanthroline to this apoptotic activity. researchgate.netnih.govcore.ac.ukdntb.gov.ua In studies on mammalian cells, certain metal-phenanthroline complexes were shown to induce apoptosis, as evidenced by the characteristic ladder pattern of DNA fragments on gel electrophoresis and the blebbing of the cell membrane. researchgate.net This suggests that while this compound provides a structural scaffold by chelating the metal ion, the coordinated 1,10-phenanthroline ligand plays a crucial role in the cytotoxic mechanism that leads to apoptotic cell death. researchgate.netcore.ac.uk

Anticancer Activity of this compound Complexes

Cytotoxic Effects on Cancer Cell Lines

The exploration of this compound and its derivatives in oncology research has revealed significant cytotoxic potential against various cancer cell lines. The strategy often involves the complexation of the organic acid ligand with metal ions, which can enhance bioavailability and introduce novel mechanisms of action. Research into related metal-based compounds has demonstrated that these complexes can be more effective than the free ligands alone. mdpi.com

One area of investigation involves pH-sensitive platinum(II) complexes. The microenvironment of solid tumors is often more acidic than that of healthy tissue. This has led to the development of prodrugs that are preferentially activated under these acidic conditions. nih.gov For instance, bis(2-aminoalcoholato-κ²N,O)platinum(II) complexes, which are structurally related to potential metal complexes of this compound, show significantly enhanced cytotoxicity in non-small-cell lung cancer (A549) and colon carcinoma (HT-29) cells at an acidic pH of 6.0 compared to a physiological pH of 7.4. nih.govnih.gov This enhanced effect is linked to increased cellular accumulation, DNA platination, and a greater impact on DNA secondary structure at the lower pH. nih.govnih.gov

Similarly, palladium(II) complexes with thiazine (B8601807) or thiazoline (B8809763) derivative ligands have demonstrated moderate to high cytotoxic effects. mdpi.com Complexes featuring phenyl substitutions were particularly potent against HeLa (cervical cancer), U-937 (histiocytic lymphoma), and HL-60 (promyelocytic leukemia) cell lines, inducing apoptosis. mdpi.com The cytotoxicity of these palladium complexes was found to be time-dependent, with longer incubation periods resulting in lower IC₅₀ values. mdpi.com

The introduction of heterocyclic moieties to parent compounds is another promising approach to increase cytotoxicity against tumor cells. researchgate.net Oxidovanadium(IV) complexes containing ligands like chrysin (B1683763) and phenanthroline have also been shown to induce significant cytotoxicity in A549 lung cancer cells, primarily through the induction of oxidative stress. mdpi.com

These findings collectively suggest that derivatives and metal complexes of this compound are promising candidates for further investigation as anticancer agents. The ability to modify the structure to enhance tumor-specific activity, such as pH sensitivity, represents a significant therapeutic advantage.

Table 1: Cytotoxicity of Related Metal Complexes in Human Cancer Cell Lines

| Compound/Complex | Cell Line | Assay | Key Findings |

|---|---|---|---|

| pH-sensitive Platinum(II) complexes | A549 (Lung), HT-29 (Colon) | Growth Inhibition | 3 to 11-fold enhanced cytotoxicity at pH 6.0 vs. pH 7.4. GI₅₀ values decreased from 42-214 µM to 11-50 µM (A549) and from 35-87 µM to 7-25 µM (HT-29) at the lower pH. nih.govnih.gov |

| Palladium(II) complexes with phenyl-substituted ligands | HeLa (Cervical), U-937 (Lymphoma), HL-60 (Leukemia) | MTS Assay | Time-dependent cytotoxicity. IC₅₀ values for PdDPhPzTn after 72h were 23.28 µM (HeLa), 25.54 µM (U-937), and 35.84 µM (HL-60). mdpi.com |

| Oxidovanadium(IV)-Chrysin-Phenanthroline | A549 (Lung) | Cytotoxicity Assay | The complex is more active than the free ligands, inducing cell death via oxidative stress. mdpi.com |

Anti-diabetic Activity of Related Compounds

While direct studies on the anti-diabetic properties of this compound are limited, extensive research on structurally related phenolic acids and their derivatives highlights a strong potential for hypoglycemic activity. researchgate.net Phenolic compounds are known to influence glucose metabolism through several mechanisms, including the inhibition of carbohydrate-digesting enzymes, enhancement of insulin (B600854) secretion and sensitivity, and modulation of glucose release from the liver. researchgate.netnih.gov

A primary mechanism involves the inhibition of α-amylase and α-glucosidase, enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov By slowing this process, these compounds can help manage postprandial hyperglycemia. mdpi.com For example, synthetic phenylthio-ethyl benzoate (B1203000) derivatives have shown potent inhibitory activity against both α-amylase and α-glucosidase, with one compound exhibiting significantly lower IC₅₀ values than the standard drug, acarbose. nih.gov

Furthermore, related compounds have been shown to improve insulin sensitivity and stimulate glucose uptake in peripheral tissues. researchgate.net Polyphenols may exert these effects by protecting pancreatic β-cells from oxidative stress, a key factor in the development of type 2 diabetes. nih.govfrontiersin.org Their antioxidant properties help preserve β-cell function and mass. frontiersin.org Research on oxyiminoalkanoic acid derivatives, for instance, has led to the development of compounds with marked glucose and lipid-lowering activity in diabetic mice. nih.gov These compounds act as agonists for peroxisome proliferator-activated receptor (PPAR)-gamma, a key regulator of glucose and lipid metabolism. nih.gov

The collective evidence from studies on analogous phenolic acids, aurones, and other synthetic derivatives strongly suggests that this compound and its derivatives could be valuable scaffolds for developing new anti-diabetic agents. researchgate.netmdpi.com

Table 2: Anti-diabetic Mechanisms of Compounds Related to this compound

| Compound Class / Derivative | Target / Mechanism | Model | Outcome |

|---|---|---|---|

| Phenylthio-ethyl benzoate derivatives | α-amylase, α-glucosidase | In vitro enzyme assay | Potent inhibition, with IC₅₀ values (3.57 µg/ml for α-amylase, 10.09 µg/ml for α-glucosidase) lower than acarbose. nih.gov |

| Oxyiminoalkanoic acid derivatives | PPAR-gamma agonism | In vivo (diabetic mice) | Marked glucose and lipid-lowering activity without significant body weight gain. nih.gov |

| General Phenolic Acids | Multiple (Enzyme inhibition, Insulin sensitization, Antioxidant effects) | In vitro, In vivo | Inhibition of carbohydrate digestion, modulation of glucose release, protection of pancreatic β-cells. researchgate.netnih.gov |

Anti-inflammatory Effects of Metal Complexes with Related Ligands

The coordination of bioactive organic molecules to metal ions is a well-established strategy for enhancing therapeutic potency. nih.gov In the context of inflammation, metal complexes involving ligands structurally similar to this compound, such as non-steroidal anti-inflammatory drugs (NSAIDs) and other phenoxy acetic acid derivatives, have shown improved anti-inflammatory profiles compared to the ligands alone. nih.govnih.gov

This enhancement is often attributed to several factors, including improved lipophilicity, which allows the complex to better penetrate cell membranes, and the potential for the metal center itself to modulate inflammatory pathways. nih.gov For example, copper(II) complexes of aspirin (B1665792) have demonstrated more potent anti-inflammatory activity in animal models than aspirin itself, with fewer gastrointestinal side effects. nih.gov Similarly, iron(III), cobalt(II), and manganese(II) complexes with various NSAIDs like diclofenac, mefenamic acid, and naproxen (B1676952) have been synthesized and shown to possess significant anti-inflammatory and radical-scavenging activities. nih.govmdpi.com

Research on phenoxy acetic acid derivatives has identified compounds that act as selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com COX-2 is an enzyme primarily present at sites of inflammation, and its selective inhibition is a key goal in developing anti-inflammatory drugs with reduced side effects. nih.gov Certain synthesized derivatives showed significant in vivo inhibition of paw edema in rat models and were also found to lower the levels of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2). mdpi.com

The mechanism of action for many of these metal complexes involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases, and the scavenging of free radicals that contribute to inflammatory processes. mdpi.comarabjchem.org The results from these related compounds suggest that metal complexes of this compound could serve as a promising platform for the development of novel anti-inflammatory agents with enhanced efficacy. nih.govmdpi.com

Pharmacological Implications

Therapeutic Potential of this compound Derivatives

The diverse biological activities observed in compounds structurally related to this compound underscore the significant therapeutic potential of its derivatives. By modifying the core structure, researchers can develop novel candidates for treating a range of major diseases, including cancer, diabetes, and chronic inflammatory conditions. nih.govnih.gov

The development of derivatives as anti-cancer agents is particularly promising. Based on findings with related metal complexes, derivatives of this compound could be engineered to target the unique microenvironment of tumors, such as areas of low pH, thereby increasing selectivity and reducing off-target toxicity. nih.govnih.gov

In the realm of metabolic disorders, derivatives could be optimized to act as potent inhibitors of carbohydrate-metabolizing enzymes or as modulators of key receptors like PPARs, offering new avenues for the management of type 2 diabetes. nih.govnih.gov The inherent antioxidant properties of the phenolic acid structure could also provide a protective effect against the oxidative stress that contributes to diabetic complications. frontiersin.org

Furthermore, the demonstrated ability of phenoxy acetic acid derivatives and metal complexes of NSAIDs to potently inhibit inflammatory pathways opens the door for creating new anti-inflammatory drugs. mdpi.comnih.gov These could be designed as selective COX-2 inhibitors or agents that modulate pro-inflammatory cytokine production, potentially offering safer and more effective treatments for conditions like rheumatoid arthritis. nih.govmdpi.com The broad pharmacological activities associated with the phenoxy acetic acid scaffold suggest that its derivatives are a rich source for future drug discovery and development. nih.govgoogle.com

Advanced Characterization and Analytical Methods

Spectroscopic Techniques

Spectroscopic analysis of o-phenylenedioxydiacetic acid provides a window into its molecular vibrations, nuclear environment, and electronic transitions.

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals the characteristic vibrational modes of the functional groups within the this compound molecule. The IR spectrum is dominated by a strong absorption band at 1692 cm⁻¹, which is attributed to the C=O stretching vibration of the carboxylic acid groups. Additionally, strong bands are observed at 1256 cm⁻¹ and 928 cm⁻¹, corresponding to the C-O stretching and OH bending vibrations of the COOH groups, respectively.

Upon coordination with metal ions, such as lanthanides, these spectral features undergo significant shifts. The disappearance of the bands associated with the COOH groups and the appearance of new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the carboxylate groups confirm the deprotonation and coordination of the ligand. For instance, in lanthanide complexes, the νₐₛ(COO⁻) and νₛ(COO⁻) bands appear in the regions of 1560-1564 cm⁻¹ and 1384-1388 cm⁻¹, respectively vscht.cz.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | 3000-2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1692 | Strong |

| C-O stretch | 1256 | Strong |

| O-H bend | 928 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

In the ¹H NMR spectrum, recorded in DMSO-d₆, the methylene protons (-CH₂) of the acetic acid moieties appear as a singlet at δ 3.58 ppm. The aromatic protons resonate as a singlet at δ 7.20 ppm, indicating their chemical equivalence. A broad singlet observed at δ 12.34 ppm is characteristic of the acidic protons of the carboxylic acid groups libretexts.org.

The ¹³C NMR spectrum, also in DMSO-d₆, exhibits distinct signals for the different carbon environments. The methylene carbons (-CH₂) are observed at δ 37.1 ppm. The aromatic carbons show two signals at δ 126.8 ppm and δ 130.6 ppm, while the quaternary aromatic carbons to which the ether linkages are attached appear at δ 134.1 ppm. The carbonyl carbons of the carboxylic acid groups resonate at δ 172.4 ppm libretexts.org.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -CH₂- | 3.58 (s, 4H) | 37.1 |

| Ar-H | 7.20 (s, 4H) | 126.8, 130.6 |

| Ar-C-O | - | 134.1 |

| -COOH | 12.34 (br s, 2H) | 172.4 |

UV/Vis Spectroscopy

Luminescence Spectroscopy

The luminescence properties of this compound itself are not extensively documented in the provided search results. However, its lanthanide complexes are known to exhibit characteristic luminescence. The organic ligand can act as an antenna, absorbing energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelengths. For example, europium (Eu³⁺) and terbium (Tb³⁺) complexes of ligands containing aromatic chromophores are well-known for their red and green luminescence, respectively.

Diffraction Techniques

Diffraction methods are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline state.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive technique for elucidating the crystal and molecular structure of a compound. While the crystal structure of the free this compound is not detailed in the provided search results, the structures of its coordination polymers with various metal ions have been determined. These studies reveal that the o-phenylenediacetate ligand can adopt various coordination modes, acting as a versatile linker to form one-, two-, or three-dimensional networks. The carboxylate groups can coordinate to metal centers in monodentate, bidentate chelating, or bidentate bridging fashions. The flexibility of the acetic acid side arms allows the ligand to accommodate different metal ions and coordination geometries, leading to a rich structural chemistry.

Other Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In mass spectrometry, molecules are ionized and then fragmented; the resulting pattern of fragments provides a "fingerprint" that can be used to elucidate the original structure. wikipedia.org For this compound, soft ionization techniques would likely yield a prominent pseudomolecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

The fragmentation of this compound is dictated by its functional groups, including the two carboxylic acid moieties, the ether linkages, and the stable aromatic ring. Common fragmentation processes for carboxylic acids include the loss of a hydroxyl group (–OH, mass of 17) or a carboxyl group (–COOH, mass of 45). libretexts.org Cleavage of the carbon-carbon bond adjacent to the ether oxygen (alpha-cleavage) is also a characteristic fragmentation pathway for ethers. libretexts.org

Given the structure of this compound, the following fragmentation pathways can be postulated:

Loss of Carboxyl Group: A primary fragmentation event would involve the cleavage of a carboxyl group, leading to a significant fragment ion.

Decarboxylation: The loss of carbon dioxide (CO₂, mass of 44) from the molecular ion is a common fragmentation for carboxylic acids.

Ether Bond Cleavage: Scission of the ether bonds (C-O) or the adjacent C-C bonds in the diacetic acid side chains would lead to characteristic fragments. This could involve the loss of a carboxymethyl radical (•CH₂COOH, mass of 59).

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur, particularly in molecules with carbonyl groups and available gamma-hydrogens, though this is less direct for this specific structure. stackexchange.com

The analysis of these fragment ions allows for the confirmation of the compound's structure and the identification of its key functional components.

| Process | Lost Fragment | Fragment Mass (amu) | Resulting m/z (from [M-H]⁻ at 225) | Notes |

|---|---|---|---|---|

| Loss of Water | H₂O | 18 | 207 | Common loss from carboxylic acids. |

| Decarboxylation | CO₂ | 44 | 181 | Characteristic fragmentation of carboxylic acids. |

| Loss of Carboxyl Radical | •COOH | 45 | 180 | Cleavage of the C-C bond adjacent to the ring. |

| Loss of Carboxymethyl Radical | •CH₂COOH | 59 | 166 | Represents cleavage of the ether linkage and adjacent C-C bond. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. pan.olsztyn.pl In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The retention of this compound on the column is influenced by the pH of the mobile phase. hplc.eu To ensure good peak shape and reproducible retention times, the mobile phase is typically acidified. hplc.eu Using a pH below the pKa of the carboxylic acid groups suppresses their ionization, making the molecule less polar and increasing its retention on the nonpolar stationary phase. hplc.eu Common acidic modifiers include phosphoric acid, formic acid, or trifluoroacetic acid (TFA). hplc.eusielc.com For applications where the HPLC eluent is directed to a mass spectrometer (LC-MS), volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comnih.gov

A typical mobile phase consists of a gradient mixture of an aqueous acidic solution and an organic solvent, most commonly acetonitrile (B52724) or methanol. shimadzu.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of compounds with varying polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in this compound absorbs UV light.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier | sielc.com |

| Alternative Modifier (for MS) | Formic Acid | sielc.comnih.gov |

| Detection | UV | sielc.com |

| Common Column Type | Octadecyl silane (C18) bonded phase | pan.olsztyn.pl |

Theoretical and Computational Studies (e.g., DFT, Ab initio calculations)

Theoretical and computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable tools for investigating the molecular properties of compounds like this compound at the atomic level. These methods solve the Schrödinger equation (or a simplified form of it) to predict molecular structures, energies, and various other properties.